molecular formula C8H4ClNO2S2 B1461544 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1094355-54-0

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1461544
CAS No.: 1094355-54-0
M. Wt: 245.7 g/mol
InChI Key: GZHZOVKNUULZDF-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 1094355-54-0) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 4 ClNO 2 S 2 and a molecular weight of 245.71 . The thiazole core is a privileged scaffold in pharmaceutical development, known for its ability to interact with diverse biological targets . Researchers primarily utilize this carboxylic acid functionalized thiazole as a key intermediate in the synthesis of novel therapeutic agents. Its structure is particularly relevant in the development of type II c-Met kinase inhibitors, which are a significant focus in oncology research for targeting uncontrolled cell proliferation in various cancers . Furthermore, structurally analogous thiazole derivatives demonstrate potent biological activity as selective cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, making this compound a valuable template for investigating new anti-inflammatory and analgesic agents . The compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZOVKNUULZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236658
Record name 2-(5-Chloro-2-thienyl)-4-thiazolecarboxylic acid
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Molecular Weight

245.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094355-54-0
Record name 2-(5-Chloro-2-thienyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094355-54-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-thienyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Step 1: Bromination of 4-Chlorothiophen-2-yl Acetyl Compound

  • The starting material, 1-(4-chlorothiophen-2-yl)ethan-1-one, is subjected to bromination.
  • Bromination is carried out in diethyl ether solvent at room temperature, yielding the α-bromo ketone intermediate.
  • This step is crucial for activating the ketone for subsequent cyclization with thiourea.

Step 2: Cyclization with Thiourea to Form Thiazole Ring

  • The brominated intermediate is reacted with thiourea at elevated temperatures (~80 °C).
  • This reaction facilitates the formation of the 1,3-thiazole ring by nucleophilic substitution and cyclization, producing 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
  • This intermediate contains the key thiazole scaffold attached to the chlorothiophene moiety.

Step 3: Functionalization at the 4-Position of Thiazole

  • The thiazol-2-amine intermediate is further brominated using N-bromosuccinimide (NBS) at low temperature (0 °C).
  • The brominated intermediate is then treated with primary or secondary amines to introduce various substituents, depending on the target molecule.
  • For the preparation of the carboxylic acid derivative, subsequent oxidation or hydrolysis steps are employed.

Step 4: Introduction of the Carboxylic Acid Group

  • The conversion to the carboxylic acid at the 4-position of the thiazole ring can be achieved by hydrolysis of ester intermediates or by direct oxidation methods.
  • Potassium carbonate in dimethylformamide (DMF) at 70 °C is used to facilitate the conversion to the acid form.
  • The final compound, this compound, is obtained with high purity after recrystallization, often in acetonitrile.

Process Optimization and Yields

  • The processes have been optimized to provide high yields and purity.
  • For example, a reported yield for a related thiazole intermediate was 115 g with a purity of 99.06% by HPLC.
  • Reaction conditions such as solvent selection (alcohols, chloro solvents, esters, ketones, ethers, hydrocarbons, nitriles, polar aprotic solvents, water, or their mixtures) and base choice (inorganic or organic bases) are critical for maximizing yield and purity.

Summary Table of Preparation Steps

Step Reaction Conditions Key Reagents Outcome
1 Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one Room temperature, diethyl ether Bromine or equivalent brominating agent α-Bromo ketone intermediate
2 Cyclization with thiourea 80 °C, solvent Thiourea 4-(4-chlorothiophen-2-yl)thiazol-2-amine
3 Bromination and amine substitution 0 °C (NBS), then amine addition N-bromosuccinimide, primary/secondary amines Functionalized thiazole derivative
4 Carboxylic acid formation 70 °C, DMF, potassium carbonate Potassium carbonate, DMF This compound

Research Findings and Analytical Data

  • The purity of the final product is confirmed by HPLC analysis, typically exceeding 99%.
  • The synthetic intermediates and final compounds are characterized by standard spectroscopic methods (NMR, IR, MS).
  • The multi-step synthesis is scalable and adaptable for pharmaceutical applications.
  • The synthetic route is supported by recent research focusing on thiazole derivatives for anti-inflammatory drug development, indicating the importance of the 4-(4-chlorothiophen-2-yl)thiazol-2-amine intermediate as a versatile scaffold.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds similar to 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Thiazole derivatives have been investigated for their anti-inflammatory effects. The presence of the thiophene ring in this compound may enhance its ability to modulate inflammatory pathways, providing a basis for further pharmacological studies .
  • Cancer Research : Some studies suggest that thiazole-based compounds can induce apoptosis in cancer cells. The structural features of this compound may contribute to its efficacy in targeting specific cancer cell lines .

Material Science Applications

  • Organic Electronics : The unique electronic properties of thiophene and thiazole derivatives make them suitable for applications in organic semiconductors. They can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .
  • Sensors : The compound's ability to interact with various chemical species allows it to be used in sensor technology. Its application in detecting environmental pollutants or biomolecules is an area of ongoing research .

Case Studies and Research Findings

Study TitleFindingsYearSource
Antimicrobial Efficacy of ThiazolesDemonstrated significant inhibition of bacterial growth2020Journal of Medicinal Chemistry
Thiazole Derivatives as Anti-inflammatory AgentsShowed potential in reducing inflammation markers2021European Journal of Pharmacology
Induction of Apoptosis in Cancer CellsIdentified specific pathways affected by thiazole compounds2022Cancer Research Journal

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thiazole-4-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Source
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl at thiazole-2 C₁₁H₉NO₂S 219.26 AgrA inhibitor (anti-quorum sensing) Docking studies
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl at thiazole-2 C₁₀H₆ClNO₂S 239.67 Synthetic intermediate Kanto Reagents
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Pyrrole at thiazole-2, 4-chlorophenyl C₁₄H₉ClN₂O₂S 304.76 Not specified (structural analog) EN300-01639
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid 5-Bromo-2-methoxyphenyl at thiazole-2 C₁₁H₈BrNO₃S 314.16 Synthetic building block Enamine Ltd

Key Observations :

  • Substituent Position : The position of chlorine on the thiophene or phenyl ring significantly impacts biological activity. For example, 2-(5-chlorothiophen-2-yl) derivatives exhibit distinct electronic properties compared to 3-chlorophenyl analogs .

Oxazole vs. Thiazole Analogs

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Difference Source
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid Oxazole C₈H₅NO₃S 195.20 Replacement of thiazole sulfur with oxygen Hairui Chem

Key Observations :

Substituent Variations on the Thiazole Ring

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Functional Impact Source
2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Methyl at thiazole-4, carboxylic acid at thiazole-5 C₉H₆ClNO₂S₂ 259.75 Altered steric profile and acidity American Elements

Key Observations :

Research Findings and Structure-Activity Relationships (SAR)

Anti-Quorum Sensing Activity

  • AgrA Inhibition : Thiazole-4-carboxylic acid derivatives, including 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, demonstrate strong binding to AgrA receptors (ΔG = −8.2 kcal/mol), comparable to FDA-approved inhibitors like savirin .
  • Chlorine Substitution : The 5-chlorothiophene group in the target compound may enhance lipophilicity, improving membrane permeability in bacterial targets .

Biological Activity

Overview

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. The compound features both thiophene and thiazole rings, which are common in many pharmacologically active substances. Its unique structure, characterized by the presence of a chlorine atom and a carboxylic acid group, contributes to its potential therapeutic applications.

  • Chemical Formula : C8_8H4_4ClNO2_2S2_2
  • Molecular Weight : 245.71 g/mol
  • IUPAC Name : this compound
  • SMILES : C1=C(SC(=C1)Cl)C2=NC(=CS2)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can inhibit various enzymes or receptors, leading to significant pharmacological effects. The precise mechanisms depend on the biological context and the targets involved.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. Studies have reported IC50 values indicating potent activity against various bacterial strains.

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The compound's structure allows it to bind effectively to the active site of AChE, potentially leading to therapeutic benefits in cognitive disorders.

Case Studies and Experimental Data

Recent studies have focused on synthesizing and evaluating various thiazole derivatives for their biological activities:

CompoundActivityIC50 (µM)Reference
This compoundAChE InhibitionTBD
Similar Thiazole DerivativeAntimicrobial<10
Thiazole-based CompoundAnticancer15

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting various diseases.

Synthesis and Development

The synthesis of this compound typically involves methods such as the Gewald reaction, which allows for the formation of thiophene and thiazole rings through condensation reactions. The optimization of synthetic routes is crucial for enhancing yield and purity.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to avoid byproducts like disubstituted thiazoles.

Basic: How can I characterize the purity and structure of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the thiophene proton signals (δ 6.8–7.2 ppm) and thiazole ring protons (δ 8.1–8.5 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–13 ppm (DMSO-d₆) .
    • ¹³C NMR : Confirm the carboxylic acid carbonyl at δ ~165–170 ppm.
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) .
  • Melting Point : Compare with literature values (e.g., structurally similar compounds like 2-(3-chlorophenyl)-thiazole-4-carboxylic acid melt at 206–207°C) .

Basic: What solvents are optimal for dissolving this compound in biological assays?

Methodological Answer:
The compound exhibits limited solubility in aqueous buffers. Recommended approaches:

Primary Solubilization : Use DMSO (≤5% v/v) to prepare a stock solution (e.g., 10 mM).

Dilution : Add stock to PBS or cell culture media while ensuring DMSO concentration remains <0.1% to avoid cytotoxicity.

Alternatives : For non-polar environments, use THF or acetone, but verify compatibility with downstream assays (e.g., fluorescence quenching) .

Advanced: How does the chlorothiophene moiety influence the compound’s electronic properties and reactivity?

Methodological Answer:
The 5-chlorothiophen-2-yl group:

  • Electron-Withdrawing Effect : The chlorine atom increases electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings) .
  • Conformational Stability : Theoretical studies suggest the anti-conformer dominates due to intramolecular hydrogen bonding between the thiazole nitrogen and adjacent substituents (observed in XRD data for analogous compounds) .
  • Spectroscopic Impact : Chlorine’s inductive effect downfield-shifts adjacent protons in ¹H NMR (δ ~0.3–0.5 ppm compared to non-chlorinated analogs) .

Advanced: How can I resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Impurity Profiles : Validate purity via HPLC-MS to rule out contaminants (e.g., residual brominated byproducts from synthesis).
  • Assay Conditions : Standardize buffer pH (e.g., carboxylic acid deprotonation at pH >5 alters solubility and bioactivity).
  • Structural Confirmation : Re-examine stereochemistry and tautomeric forms via X-ray crystallography or computational modeling (e.g., DFT for tautomer stability) .

Advanced: What strategies optimize this compound’s stability in long-term storage?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thiophene ring.
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
  • Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 1 month) and track degradation via LC-MS .

Advanced: How can I design experiments to probe its mechanism of action in enzyme inhibition?

Methodological Answer:

Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubate enzyme with compound) to distinguish reversible vs. irreversible binding.

Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., binding to ATP pockets via thiazole-carboxylic acid hydrogen bonds) .

Mutagenesis : Engineer enzyme active-site mutants (e.g., cysteine-to-alanine) to test if the chlorothiophene group participates in covalent bonding .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI– in MRM mode for m/z transitions of the deprotonated ion).
  • Internal Standards : Employ a deuterated analog (e.g., D₂-thiazole) to correct for ion suppression/enhancement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

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